3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Process chemistry Sitagliptin intermediate Yield optimization

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 486460-21-3) is a saturated, nitrogen-rich heterocyclic compound belonging to the tetrahydrotriazolopyrazine class. It is most prominently recognized as the essential 'Triazole' intermediate in the synthesis of sitagliptin, a blockbuster DPP-4 inhibitor for type 2 diabetes.

Molecular Formula C6H7F3N4
Molecular Weight 192.14 g/mol
CAS No. 486460-21-3
Cat. No. B1311798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
CAS486460-21-3
Molecular FormulaC6H7F3N4
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1
InChIInChI=1S/C6H7F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h10H,1-3H2
InChIKeyFMTDZGCPYKWMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine (CAS 486460-21-3): Core Intermediate for Sitagliptin Synthesis & Triazolopyrazine Derivatives


3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 486460-21-3) is a saturated, nitrogen-rich heterocyclic compound belonging to the tetrahydrotriazolopyrazine class [1]. It is most prominently recognized as the essential 'Triazole' intermediate in the synthesis of sitagliptin, a blockbuster DPP-4 inhibitor for type 2 diabetes [2]. The trifluoromethyl group at the 3-position and the tetrahydro ring system are critical structural motifs exploited in medicinal chemistry for generating bioactive molecules, including antimicrobial agents and targeted DPP-4 inhibitors, as outlined in dedicated reviews [3].

Why Generic [1,2,4]Triazolo[4,3-a]pyrazine Analogs Cannot Substitute CAS 486460-21-3 in Critical Applications


Generic substitution within the triazolopyrazine class fails due to the convergent demands of synthetic utility and biological activity. As a downstream intermediate, the compound's purity and physical form directly dictate the yield, purity, and process mass intensity of the final active pharmaceutical ingredient (API) [1]. An improved process patent demonstrates that optimized reaction conditions yield the compound in 89.00–90.71% molar yield and >99.7% A/A HPLC purity, which is directly linked to a 6-fold increase in batch output compared to prior art solvent-intensive methods [1]. In parallel, the specific substitution pattern is non-negotiable for biological function. A review of the scaffold's medicinal chemistry confirms that the (R)-stereochemistry and the trifluoromethyl group on the [4,3-a] scaffold are decisive for DPP-IV inhibition potency, where sitagliptin (IC50 = 18 nM) is the benchmark, and certain 8-substituted analogs achieve potencies as low as IC50 = 0.18 nM [2]. Therefore, any deviation in regio- or stereochemistry from this core structure leads to a catastrophic loss in target biological activity.

Quantitative Procurement Evidence: CAS 486460-21-3 Compared to Prior Art Syntheses and Bioactive Derivatives


Molar Yield and Purity Superiority of an Improved Process for CAS 486460-21-3 vs. Prior Art Methods

The U.S. Patent 10,047,094 describes an improved process for preparing the target compound (as its HCl salt) that consistently delivers a molar yield between 89.00% and 90.71% with an HPLC purity exceeding 99.7% A/A% [1]. This is in direct contrast to a prior art method from Organic Letters (2005) which, according to the patent, uses a solvent system of 15 volumes that reduces batch productivity to approximately 1.25 kg compared to approximately 7.4 kg with the new 1.7-volume ethanol-based process [1].

Process chemistry Sitagliptin intermediate Yield optimization

Antimicrobial Potency of Urea/Thiourea Derivatives of CAS 486460-21-3 Against Bacterial and Fungal Strains

A series of urea and thiourea derivatives synthesized from the free base of this compound were screened for in vitro antimicrobial activity. The most active compounds exhibited Minimum Inhibitory Concentration (MIC) values in the range of 6.25–25.0 µg/mL against a panel of five bacteria and two fungi [1]. A comprehensive review of the [1,2,4]triazolo[4,3-a]pyrazine scaffold highlights other derivatives with antimicrobial IC50 values (<2.0 µg/mL), establishing a class-level context for this specific compound's utility as a precursor for optimizing antimicrobial pharmacophores [2].

Antimicrobial resistance Medicinal chemistry Structure-activity relationship

Proven Role as the Core Scaffold for a Clinically Validated, Potent DPP-4 Inhibitor (Sitagliptin)

The compound is the direct synthetic precursor to sitagliptin [1]. The scaffold's specific architecture, particularly the 3-trifluoromethyl group and the [4,3-a] ring fusion, is essential. A medicinal chemistry review documents that sitagliptin itself is an effective DPP-IV inhibitor with an IC50 of 18 nM [2]. Crucially, structure-activity relationship (SAR) studies on this exact scaffold show that (R)-8-methyl substitution (IC50 = 4.3 nM) and (R)-8-(4-fluorophenyl) substitution (IC50 = 0.18 nM) dramatically enhance potency compared to sitagliptin [2]. This establishes the compound as a privileged scaffold where specific substitutions lead to highly tunable, picomolar-range DPP-IV inhibitors.

DPP-4 inhibitor Type 2 diabetes Drug intermediate

Regiochemical Specificity: The [4,3-a] Fusion Isomer is the Active Pharmacophore for DPP-IV Inhibition

The biological activity is acutely sensitive to the regioisomer. The [1,2,4]triazolo[4,3-a]pyrazine scaffold, as found in this compound, is the productive isomer for developing antidiabetic DPP-IV inhibitors, as evidenced by sitagliptin and its advanced analogs [1]. A related but distinct scaffold, [1,2,4]triazolo[1,5-a]pyrazine, has not been reported to produce clinically advanced DPP-IV inhibitors with comparable potency, underscoring the unique value of the [4,3-a] fusion [2].

Regiochemistry Medicinal chemistry Isomer comparison

Application Scenarios for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine Based on Procurable Differentiation


Large-Scale Sitagliptin API Manufacturing Requiring High-Yield Intermediates

Procurement for this application is profoundly justified by the improved process described in US 10,047,094. The target compound's demonstrated molar yields of 89-91% with >99.7% purity, coupled with a 6-fold productivity increase over prior art, directly reduces the cost of goods for sitagliptin manufacturers [1]. The low solvent volume makes the process economically and environmentally favorable for industrial scale-up.

Medicinal Chemistry Programs for Next-Generation DPP-4 Inhibitors

This specific scaffold is the essential starting point for synthesizing sitagliptin analogs with dramatically enhanced potency. The review by Jethava et al. documents that the (R)-8-(4-fluorophenyl)-substituted derivative achieves an IC50 of 0.18 nM, a 100-fold improvement over sitagliptin's 18 nM [2]. Procuring this exact intermediate is mandatory for any group pursuing patentable, ultra-potent DPP-4 inhibitors based on the [4,3-a] scaffold.

Development of Broad-Spectrum Antimicrobial Pharmacophores

Research has shown that urea and thiourea derivatives of this compound exhibit MIC values of 6.25–25.0 µg/mL against a range of bacterial and fungal pathogens [3]. The SAR indicates that thiourea derivatives are uniformly more active than their urea counterparts. This positions the compound as a valuable starting material for exploratory antimicrobial projects, distinct from its antidiabetic applications.

Synthesis and Supply of High-Purity Reference Standards and Nitrosamine Impurities

The compound serves as a critical reference marker. It is cataloged as Sitagliptin Impurity 20, and its N-nitroso derivative (NTTP) is a recently identified, highly concerning nitrosamine impurity requiring stringent analytical control [4]. Procurement of highly characterized, high-purity batches of this intermediate is therefore essential for developing, validating, and running the LC-MS/MS analytical methods mandated for the quality control and release of sitagliptin drug products [5].

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